molecular formula C15H13N3S2 B1241851 5-methyl-4-phenyl-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,3-thiazole

5-methyl-4-phenyl-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,3-thiazole

Cat. No. B1241851
M. Wt: 299.4 g/mol
InChI Key: AWDSAJYBMPMVJZ-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-4-phenyl-N-(thiophen-2-ylmethylideneamino)-2-thiazolamine is a member of thiazoles.

Scientific Research Applications

1. Potential Anti-Cancer Agents

Thiazolyl(hydrazonoethyl)thiazoles, including derivatives similar to the compound , have been synthesized and evaluated for their antitumor activities. A study by Mahmoud et al. (2021) demonstrated that some synthesized compounds showed promising activities against MCF-7 tumor cells, highlighting their potential as anti-cancer agents (Mahmoud et al., 2021).

2. Corrosion Inhibition

Poly[(hydrazinylazo)]thiazoles derivatives have been evaluated as corrosion inhibitors. The study by El-Lateef et al. (2021) found that these derivatives increased polarization resistance and decreased corrosion current density in cast iron-carbon alloy, suggesting their effectiveness as corrosion inhibitors (El-Lateef et al., 2021).

3. Antimalarial Activity

2-(2-Hydrazinyl)thiazole derivatives have shown significant antimalarial activity. Makam et al. (2014) synthesized a series of these derivatives and evaluated their inhibitory potentials against Plasmodium falciparum, with certain compounds demonstrating significant efficacy (Makam et al., 2014).

4. Anti-Tubercular Agents

Novel thiazoles derivatives, similar in structure to the compound , have been evaluated for their antibacterial and anti-tubercular activities. Prasad et al. (2016) synthesized compounds that showed moderate activity against M.tuberculosis, indicating their potential as anti-tubercular agents (Prasad et al., 2016).

5. HIV-1 Reverse Transcriptase Inhibitors

Isatin thiazoline hybrids, related to the compound , have been studied for their activity on HIV-1 reverse transcriptase. Meleddu et al. (2016) found that these derivatives are active towards both DNA polymerase and ribonuclease H, suggesting their potential in HIV-1 treatment (Meleddu et al., 2016).

6. Antioxidant Potential

2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole derivatives have been evaluated for their antioxidant potential. Grozav et al. (2017) reported significant antioxidant activity in certain compounds, alongside cytotoxic effects on carcinoma cell lines (Grozav et al., 2017).

7. Antipsychotic and Anticonvulsant Agents

Thiazole derivatives have been synthesized for their potential use as antipsychotic and anticonvulsant agents. Kaur et al. (2012) found that certain compounds exhibited antipsychotic and anticonvulsant activities, suggesting their utility in treating psychiatric and seizure disorders (Kaur et al., 2012).

properties

Product Name

5-methyl-4-phenyl-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,3-thiazole

Molecular Formula

C15H13N3S2

Molecular Weight

299.4 g/mol

IUPAC Name

5-methyl-4-phenyl-N-[(E)-thiophen-2-ylmethylideneamino]-1,3-thiazol-2-amine

InChI

InChI=1S/C15H13N3S2/c1-11-14(12-6-3-2-4-7-12)17-15(20-11)18-16-10-13-8-5-9-19-13/h2-10H,1H3,(H,17,18)/b16-10+

InChI Key

AWDSAJYBMPMVJZ-MHWRWJLKSA-N

Isomeric SMILES

CC1=C(N=C(S1)N/N=C/C2=CC=CS2)C3=CC=CC=C3

SMILES

CC1=C(N=C(S1)NN=CC2=CC=CS2)C3=CC=CC=C3

Canonical SMILES

CC1=C(N=C(S1)NN=CC2=CC=CS2)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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